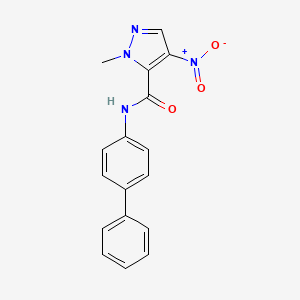

![molecular formula C15H16N2O2S B5565023 4,5-dimethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxamide CAS No. 303139-08-4](/img/structure/B5565023.png)

4,5-dimethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step chemical reactions, starting with base materials like 2-aminothiophenes and proceeding through various stages of functionalization. For example, a study by Amr et al. (2010) illustrates the synthesis of novel thiophene derivatives through reactions of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents, confirming structures through spectral data and elemental analysis (Amr et al., 2010).

Molecular Structure Analysis

The crystal and molecular structure of thiophene derivatives can be determined using techniques such as single-crystal X-ray diffraction, as demonstrated by Prabhuswamy et al. (2016). This method allows for the detailed analysis of molecular configurations, including bond angles and distances, essential for understanding the compound's chemical behavior (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, leading to a wide range of biological activities. These reactions include condensation, cyclization, and substitution, which are critical for synthesizing targeted molecules with desired properties. For instance, the work by Talupur et al. (2021) on synthesizing and evaluating thiophene-2-carboxamides showcases the intricate chemical reactions involved in producing these compounds (Talupur et al., 2021).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. These properties are influenced by the compound's molecular structure and can be characterized using various analytical techniques. The study of new polyamides containing 2-methyl-4,5-oxazolediyl structure by Akutsu et al. (1998) provides insights into the thermal and solubility properties of these compounds, highlighting their high thermal stability and good solubility in organic solvents (Akutsu et al., 1998).

Wissenschaftliche Forschungsanwendungen

Synthesis and Cytotoxic Activity

A study by Deady et al. (2003) explores the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines. These compounds were tested for their cytotoxic properties against various cancer cell lines, showing potent cytotoxicity, with some compounds achieving IC50 values less than 10 nM. This research highlights the potential of carboxamide derivatives in cancer therapy Deady, Rodemann, Zhuang, Baguley, & Denny, 2003.

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds provide a basis for developing new therapeutic agents Abu‐Hashem, Al-Hussain, & Zaki, 2020.

Mechanism of Action in Cells

Research by Gerulath and Loo (1972) on 5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DIC) elucidates its mechanism of action in mammalian cells. The study found that DIC's cytotoxic effects varied with light exposure, offering insights into its interaction with DNA and RNA, which is relevant for understanding the cellular impact of similar compounds Gerulath & Loo, 1972.

Eigenschaften

IUPAC Name |

4,5-dimethyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-8-4-6-11(7-5-8)14(19)17-15-12(13(16)18)9(2)10(3)20-15/h4-7H,1-3H3,(H2,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGHLWWGNBBGSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350205 |

Source

|

| Record name | 4,5-dimethyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide | |

CAS RN |

303139-08-4 |

Source

|

| Record name | 4,5-dimethyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methoxybenzyl)-8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5564945.png)

![N-(2-furylmethyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5564954.png)

![8-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564958.png)

![rel-(1S,5R)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-oxo-2-(1-piperazinyl)ethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one dihydrochloride](/img/structure/B5564960.png)

![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564966.png)

![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(trifluoromethyl)phenyl]amino}methylene)-4-nitrobenzenesulfonamide](/img/structure/B5564970.png)

![3-methyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroisoquinoline](/img/structure/B5564992.png)

![2-{4-methyl-6-[(4-methylphenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5565008.png)

![2-(1,9-dimethyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-4-yl)-N-(2-pyridinylmethyl)acetamide](/img/structure/B5565015.png)

![N-(2-chlorobenzyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5565016.png)

![3-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5565022.png)